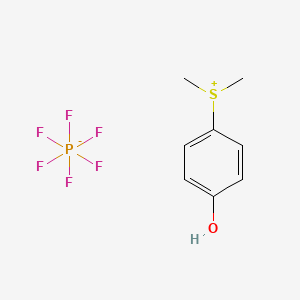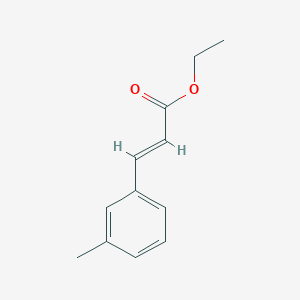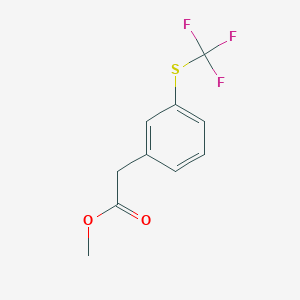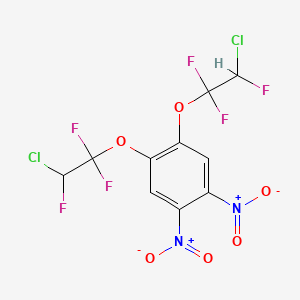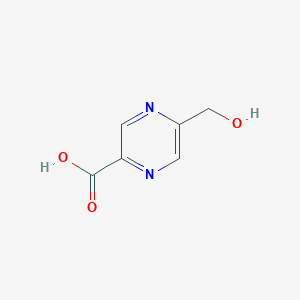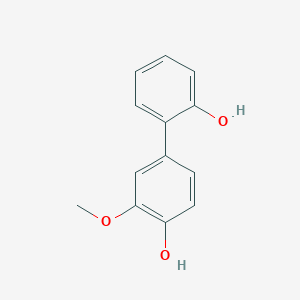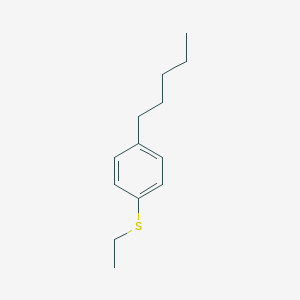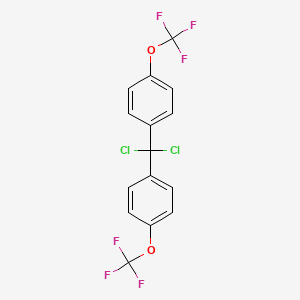
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% (BTMDCM) is an organic compound with a molecular formula of C11H7Cl2F6O2. It is a colorless, volatile liquid that is soluble in organic solvents and has a boiling point of 158°C. BTMDCM is used in a wide range of applications, from organic synthesis to scientific research.
Wissenschaftliche Forschungsanwendungen
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is used in a variety of scientific research applications, such as organic synthesis, analytical chemistry, and biochemistry. It is used as a solvent for reactions, as a reagent for the synthesis of organic compounds, and as a chromatographic stationary phase. It is also used in the synthesis of polymers, in the analysis of complex mixtures, and in the synthesis and characterization of pharmaceuticals.
Wirkmechanismus
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is a polar aprotic solvent, meaning that it is able to dissolve polar and non-polar compounds. This allows it to act as a medium for chemical reactions, as well as a medium for the extraction of compounds from mixtures. Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is also an excellent solvent for the synthesis of polymers, as it is able to dissolve both polar and non-polar monomers.
Biochemical and Physiological Effects
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is a non-toxic and non-volatile compound, and has no known adverse effects on human health. It is not known to be carcinogenic or teratogenic, and is not known to cause skin or eye irritation. Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% does not accumulate in the body, and is rapidly eliminated from the body after ingestion or inhalation.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is a versatile and useful solvent for laboratory experiments. It is non-toxic, non-volatile, and has a low boiling point, making it an ideal solvent for a variety of organic reactions. Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is also relatively inexpensive and readily available. However, it is not suitable for the extraction of water-soluble compounds, as it is not miscible with water.
Zukünftige Richtungen
The future of Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is promising, as it is a versatile and useful solvent for a variety of applications. It is being explored for use in the synthesis of polymers, as a medium for chromatographic separations, and as a reagent for organic reactions. Additionally, it is being studied for use in the extraction of compounds from natural products, and as a medium for the synthesis of pharmaceuticals. Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% may also be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Synthesemethoden
Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is prepared by the reaction of 4-trifluoromethoxyphenol with dichloromethane in the presence of a base, such as potassium carbonate. The reaction proceeds in three steps: (1) the base reacts with the dichloromethane to form a chloroformate, (2) the chloroformate reacts with the 4-trifluoromethoxyphenol to form a trifluoromethylphenyl carbonate, and (3) the trifluoromethylphenyl carbonate is hydrolyzed to yield Bis(4-trifluoromethoxyphenyl)dichloromethane, 95%.
Eigenschaften
IUPAC Name |
1-[dichloro-[4-(trifluoromethoxy)phenyl]methyl]-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F6O2/c16-13(17,9-1-5-11(6-2-9)24-14(18,19)20)10-3-7-12(8-4-10)25-15(21,22)23/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGSWKYLGMNGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC(F)(F)F)(Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-trifluoromethoxyphenyl)dichloromethane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

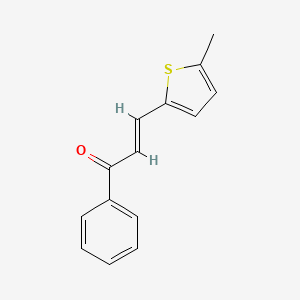

![5-Chloro-3-(4-methanesulfonyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B6325586.png)


